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Compound of Interest

Compound Name: 4-chlorobenzene-1,2-diamine

Cat. No.: B165680 Get Quote

An In-depth Technical Guide to 4-Chloro-o-
phenylenediamine
This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-chloro-o-phenylenediamine. It is intended for researchers, scientists, and

professionals in the field of drug development and other related industries who utilize this

compound in their work. This guide includes detailed data on its properties, experimental

protocols for its synthesis, purification, and analysis, and visualizations to aid in understanding

the associated workflows.

Physical Properties
4-Chloro-o-phenylenediamine is a brown crystalline solid or powder at room temperature.[1][2]

[3] It is stable under normal temperatures and pressures.[2][3]

Table 1: Physical Properties of 4-Chloro-o-phenylenediamine
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Property Value References

Appearance
Brown crystalline solid or

powder
[1][2][3][4]

Molecular Formula C₆H₇ClN₂ [1][4]

Molecular Weight 142.58 g/mol [1]

Melting Point 70-76 °C [1][2][4]

Boiling Point 229 °C (estimated) [2]

Solubility

Slightly soluble in water.

Soluble in benzene,

chloroform, and methanol.

Very soluble in ethanol and

ether.

[1][2][3][4]

Vapor Pressure 0.00206 mmHg at 25 °C [1][2]

LogP (Octanol-Water Partition

Coefficient)
1.28 [1][2]

Chemical Properties
4-Chloro-o-phenylenediamine is a chlorinated aromatic amine.[2][3] It is incompatible with

strong oxidizing agents.[4] This compound is reasonably anticipated to be a human carcinogen

based on sufficient evidence of carcinogenicity from studies in experimental animals.[3]

Table 2: Chemical Identifiers and Spectral Data
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Identifier/Spectrum Value/Data References

CAS Number 95-83-0 [1]

IUPAC Name 4-chlorobenzene-1,2-diamine [1]

¹H NMR Spectral data available [1]

Mass Spectrometry

GC-MS data available showing

major peaks at m/z 142 and

144

[1]

Experimental Protocols
Synthesis of 4-Chloro-o-phenylenediamine
A common method for the synthesis of 4-chloro-o-phenylenediamine is the reduction of 4-

chloro-2-nitroaniline. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-2-nitroaniline

Apparatus Setup: Assemble a hydrogenation apparatus, including a reaction flask, a

hydrogen source, a pressure gauge, and a magnetic stirrer. Ensure all connections are

secure and leak-proof.

Charging the Reactor: To the reaction flask, add 4-chloro-2-nitroaniline (1 equivalent).

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve or suspend

the starting material.

Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, for example,

5% Palladium on carbon (Pd/C) or Raney Nickel. The catalyst loading is typically 1-5% by

weight of the substrate.

Inerting the System: Seal the reactor and purge the system with an inert gas, such as

nitrogen or argon, to remove any oxygen.

Hydrogenation: Introduce hydrogen gas into the reactor to the desired pressure (e.g., 50

psi).
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Reaction: Vigorously stir the reaction mixture at room temperature or with gentle heating.

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically

complete when hydrogen consumption ceases.

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the

system again with an inert gas.

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

Wash the filter cake with a small amount of the solvent used in the reaction.

Isolation of Product: Concentrate the filtrate under reduced pressure to remove the solvent.

The resulting crude 4-chloro-o-phenylenediamine can then be purified.

Start: 4-Chloro-2-nitroaniline Dissolve/Suspend in Solvent
(e.g., Ethanol)

Add Catalyst
(e.g., Pd/C)

Catalytic Hydrogenation
(H2, pressure) Filter to Remove Catalyst Evaporate Solvent Crude 4-Chloro-o-phenylenediamine

Click to download full resolution via product page

Synthesis Workflow for 4-Chloro-o-phenylenediamine

Purification
The crude product from the synthesis can be purified by recrystallization.

Experimental Protocol: Recrystallization of 4-Chloro-o-phenylenediamine

Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the

compound well at elevated temperatures but poorly at low temperatures. Ethanol, methanol,

or a mixture of ethanol and water are potential options.

Dissolution: Place the crude 4-chloro-o-phenylenediamine in an Erlenmeyer flask and add a

minimal amount of the hot solvent to dissolve it completely.

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of

activated charcoal and heat the solution for a few minutes.

Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot

filtration to remove them.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the

purified product should form. To maximize the yield, the flask can be placed in an ice bath

after it has reached room temperature.

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to

remove any remaining impurities.

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods
The purity and identity of 4-chloro-o-phenylenediamine can be confirmed using various

analytical techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Sample Preparation: Prepare a dilute solution of the purified 4-chloro-o-phenylenediamine in

a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

GC Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal

decomposition (e.g., 250 °C).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10

°C/min).

Carrier Gas: Use helium at a constant flow rate.

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range that includes

the molecular ion of the analyte (e.g., m/z 40-400).
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Analysis: Inject a small volume of the prepared sample into the GC-MS. The resulting

chromatogram will show the retention time of the compound, and the mass spectrum will

provide its fragmentation pattern, which can be compared to a reference spectrum for

identification.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Instrument Parameters:

Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and

coupling patterns of the protons.

¹³C NMR: Acquire a carbon-13 NMR spectrum to observe the chemical shifts of the carbon

atoms.

Analysis: Analyze the obtained spectra to confirm the structure of the molecule. The number

of signals, their chemical shifts, and splitting patterns should be consistent with the structure

of 4-chloro-o-phenylenediamine.
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Purification and Analysis Workflow

Safety and Handling
4-Chloro-o-phenylenediamine is harmful if swallowed, inhaled, or absorbed through the skin. It

is a suspected carcinogen and may cause skin, eye, and respiratory irritation. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this chemical. Work should be conducted in a well-ventilated area or a

fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for professional scientific guidance. Always consult the relevant Safety Data
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Sheet (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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